
3-Methyl-1-(2-phenylcyclopropyl)butan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(2-phenylcyclopropyl)butan-1-amine;hydrochloride, also known as MAPS or Methamphetamine-Assisted Psychotherapy, is a psychoactive drug that has been gaining attention in recent years due to its potential therapeutic benefits. It is a derivative of amphetamine and is classified as a Schedule II controlled substance in the United States.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Chemical Synthesis Techniques : The compound is involved in synthesis processes where Lewis acid-catalyzed ring-opening reactions are key. For example, Lifchits and Charette (2008) described its use in synthesizing serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
- Intermediate in Medicinal Compounds : It has been utilized as an intermediate in the synthesis of various medicinal compounds. Liu, Huang, and Zhang (2011) demonstrated its use in synthesizing Repaglinide, a diabetes medication (Liu, Huang, & Zhang, 2011).
Biological Applications
- Research on Receptor Antagonists : It's also significant in studies exploring receptor antagonists, like the research by Snider et al. (1991) on nonpeptide antagonists of the substance P (NK1) receptor (Snider et al., 1991).
- CNS Stimulant Properties : Studies like that of Kavanagh et al. (2013) have examined its relation to central nervous system stimulants, particularly in the context of its structural similarity to other compounds (Kavanagh et al., 2013).
Catalysis and Reactions
- Catalytic Processes : Research has been conducted on its role in catalysis, such as the work by Eidi and Kassaee (2016) on the synthesis of amides through oxidative amidation (Eidi & Kassaee, 2016).
- Role in Organic Reactions : Wiberg and Österle (1999) investigated its behavior in organic reactions like deamination processes (Wiberg & Österle, 1999).
Propriétés
IUPAC Name |
3-methyl-1-(2-phenylcyclopropyl)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-10(2)8-14(15)13-9-12(13)11-6-4-3-5-7-11;/h3-7,10,12-14H,8-9,15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFHPNODJKDJQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1CC1C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(2-phenylcyclopropyl)butan-1-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(chloromethyl)-3-cyano-1-formyl-5-methylpyrrolo[1,2-a]quinoline-4-carboxylate](/img/structure/B2426187.png)
![N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2426188.png)

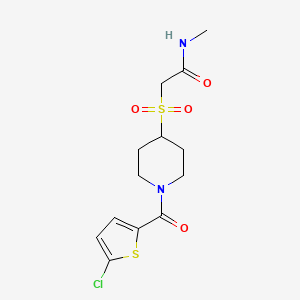

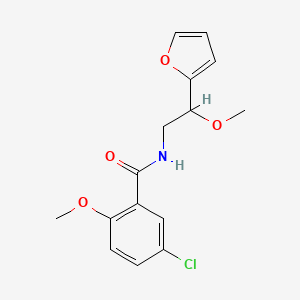
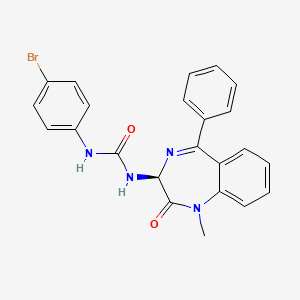
![1-(4-tert-butylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2426198.png)

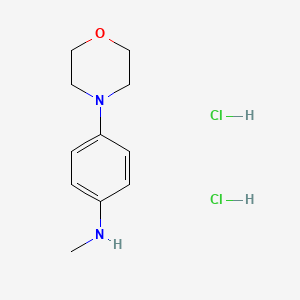
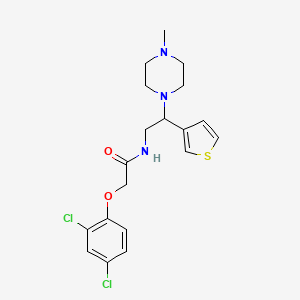
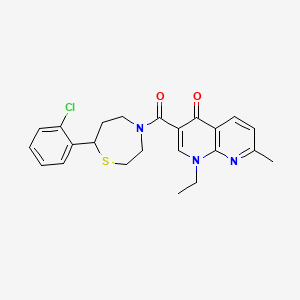
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]cyclopentanecarboxamide](/img/structure/B2426209.png)
![5-[2-(morpholin-4-ylcarbonyl)phenyl]-N-(2-morpholin-4-ylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B2426210.png)